7-Fluoro-6-methoxyquinazoline-2,4-diol
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Overview
Description
7-Fluoro-6-methoxyquinazoline-2,4-diol is a chemical compound with the molecular formula C9H7FN2O3. It belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . This compound is primarily used in scientific research and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Fluoro-6-methoxyquinazoline-2,4-diol typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the use of a fluorinated aniline derivative, which undergoes a series of reactions including nitration, reduction, and cyclization to form the quinazoline core . The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and automated systems to maintain consistent quality .
Chemical Reactions Analysis
Types of Reactions
7-Fluoro-6-methoxyquinazoline-2,4-diol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Methanol, ethanol, dichloromethane
Catalysts: Palladium, platinum, nickel
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .
Scientific Research Applications
7-Fluoro-6-methoxyquinazoline-2,4-diol has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 7-Fluoro-6-methoxyquinazoline-2,4-diol involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-Methoxyquinazoline-2,4-diol
- 7-Fluoroquinazoline-2,4-diol
- 6-Fluoro-7-methoxyquinazoline-2,4-diol
Uniqueness
7-Fluoro-6-methoxyquinazoline-2,4-diol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both fluorine and methoxy groups enhances its reactivity and potential for diverse applications .
Properties
IUPAC Name |
7-fluoro-6-methoxy-1H-quinazoline-2,4-dione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FN2O3/c1-15-7-2-4-6(3-5(7)10)11-9(14)12-8(4)13/h2-3H,1H3,(H2,11,12,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OOEXOSAASFBGID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=O)NC(=O)N2)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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